molecular formula C16H19N3O4S B297057 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide

Cat. No. B297057
M. Wt: 349.4 g/mol
InChI Key: LKBYZEZUNYDSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide, also known as MRS2500, is a selective antagonist for the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.

Mechanism of Action

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide is a selective antagonist for the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). By blocking the P2Y1 receptor, 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide inhibits the downstream signaling pathways that are activated by ADP, including the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C.
Biochemical and Physiological Effects:
2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide inhibits ADP-induced platelet aggregation, which is important for the prevention of thrombosis and stroke. 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide also inhibits bone resorption and promotes bone formation, which may have potential applications in the treatment of osteoporosis. In addition, 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to improve bladder function in animal models of bladder dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for the use of 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide in scientific research. One area of interest is the role of P2Y1 receptors in cancer, as these receptors have been shown to promote tumor growth and metastasis. 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide may be a useful tool for investigating the role of P2Y1 receptors in cancer and for developing new cancer therapies. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which may have improved therapeutic potential compared to 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide.

Synthesis Methods

The synthesis of 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide involves several steps. First, 4-methoxybenzenesulfonyl chloride is reacted with methylamine to form 4-methoxyphenylsulfonylmethylamine. This intermediate is then reacted with 4-pyridinemethanol to form 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide. The purity of the final product can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been used extensively in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. For example, 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been used to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and stroke. 2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has also been used to investigate the role of P2Y1 receptors in bone metabolism, bladder function, and neuropathic pain.

properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H19N3O4S/c1-19(12-16(20)18-11-13-7-9-17-10-8-13)24(21,22)15-5-3-14(23-2)4-6-15/h3-10H,11-12H2,1-2H3,(H,18,20)

InChI Key

LKBYZEZUNYDSAC-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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